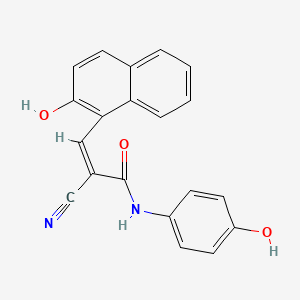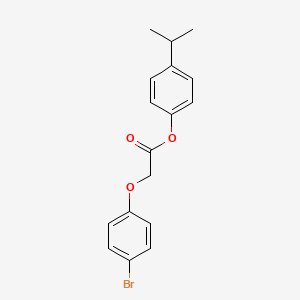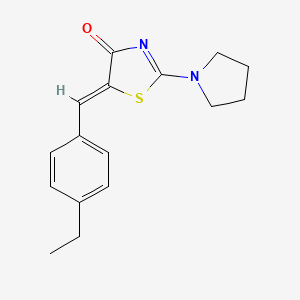
2-cyano-3-(2-hydroxy-1-naphthyl)-N-(4-hydroxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-cyano-3-(2-hydroxy-1-naphthyl)-N-(4-hydroxyphenyl)acrylamide and related compounds typically involves condensation reactions under specific conditions. For instance, a related compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized in 90% yield from the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions for 45 min, determined using NMR spectroscopy and single crystal X-ray diffraction (Kariuki et al., 2022).
Molecular Structure Analysis
The crystal and molecular structure of closely related compounds provide insights into the atomic packing and physicochemical properties. For example, (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been synthesized and its structure determined through single crystal XRD analysis, showing it crystallizes in the monoclinic system with strong O-H···O bonds forming dimers of symmetry-related molecules (Gupta et al., 2013).
Chemical Reactions and Properties
The reactivity and chemical behavior of acrylamide derivatives, including 2-cyano-3-(2-hydroxy-1-naphthyl)-N-(4-hydroxyphenyl)acrylamide, are influenced by their functional groups. The reaction of ethyl 3-aryl-2-nitroacrylate with different solvents in the presence of titanium tetrachloride, for example, demonstrates the versatility and reactivity of the acrylamide group in producing various chemical structures (Hirotani & Zen, 1994).
Physical Properties Analysis
The synthesis and characterization of acrylamide derivatives reveal their physical properties such as crystallinity, thermal stability, and solubility. These properties are crucial for understanding the material's behavior in different conditions and for potential applications in materials science.
Chemical Properties Analysis
Acrylamide derivatives exhibit a range of chemical properties, including reactivity towards various chemical groups, potential for polymerization, and interactions with metals. The study of new acrylamide derivatives as corrosion inhibitors in nitric acid solutions of copper highlights the chemical versatility and applicability of these compounds in industrial applications (Abu-Rayyan et al., 2022).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Acrylamide derivatives are pivotal in various chemical synthesis processes due to their reactivity and ability to undergo diverse transformations. Studies have shown that acrylamide compounds can participate in O,N and N,N double rearrangement reactions, yielding complex cyclic compounds with potential applications in pharmaceuticals and materials science. Such rearrangements highlight the synthetic utility of acrylamide derivatives in constructing heterocyclic compounds (Masataka Yokoyama, Hidekatsu Hatanaka, Kayoko Sakamoto, 1985).
Corrosion Inhibition
Acrylamide derivatives have also been studied for their corrosion inhibition properties. Research on synthetic acrylamide derivatives like "2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide" and "2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide" revealed their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These findings suggest potential applications in protecting metals from corrosion, underscoring the importance of such compounds in industrial applications (Ahmed Abu-Rayyan et al., 2022).
Material Science and Optical Properties
The study of acrylamide derivatives extends into material science, particularly in understanding their mechanofluorochromic properties. Research on "3-aryl-2-cyano acrylamide derivatives" has demonstrated variations in optical properties based on molecular structure, indicating potential uses in developing materials with specific luminescent characteristics. These findings are crucial for applications in optoelectronics and sensor technologies (Qing‐bao Song et al., 2015).
Analytical Methods
In analytical biochemistry, acrylamide derivatives are used in polyacrylamide gel electrophoresis (PAGE), a method crucial for separating proteins based on their size and charge. The reaction of acrylamide with buffer components and proteins under alkaline conditions has been studied to understand and mitigate potential artifacts in PAGE analyses. This research is vital for improving the accuracy and reliability of biochemical analyses involving acrylamide gels (D. Geisthardt, J. Kruppa, 1987).
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c21-12-14(20(25)22-15-6-8-16(23)9-7-15)11-18-17-4-2-1-3-13(17)5-10-19(18)24/h1-11,23-24H,(H,22,25)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURZBAUKZPFGQX-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C(C#N)C(=O)NC3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5578039.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5578040.png)
![5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5578041.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)
![2-(2-{[(6-hydroxy-1,4-oxazepan-6-yl)methyl]amino}ethyl)-1(2H)-phthalazinone dihydrochloride](/img/structure/B5578083.png)
![2-[6-(4-fluorophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5578084.png)
![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)
![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)


![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)

![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)